molecular formula C13H8Cl2O2 B3061046 (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone CAS No. 34183-01-2

(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone

Cat. No.: B3061046
CAS No.: 34183-01-2
M. Wt: 267.1 g/mol
InChI Key: JAMXQHSUUYEFGH-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone is a diarylketone compound characterized by a central carbonyl group flanked by two aromatic rings: a 2,4-dichlorophenyl moiety and a 4-hydroxyphenyl group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding capacity, while the electron-withdrawing chlorine atoms on the dichlorophenyl ring influence reactivity and solubility.

Key synthetic routes involve Friedel–Crafts acylation or coupling reactions, as demonstrated in the synthesis of related methanones (e.g., via AlCl₃-catalyzed reactions) . The compound has been investigated for biological activity, including anti-inflammatory and antifungal applications, due to its ability to inhibit ergosterol biosynthesis . Its poor solubility in non-polar solvents (e.g., CHCl₃, hexanes) contrasts with moderate solubility in MeOH, enabling isolation without chromatographic purification in some cases .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-6-11(12(15)7-9)13(17)8-1-4-10(16)5-2-8/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMXQHSUUYEFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541264
Record name (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34183-01-2
Record name (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Hydroxyl Group

The hydroxyl group on the phenol ring is protected as a methoxy group via methylation. For instance, 4-hydroxyphenol reacts with methyl iodide in the presence of potassium carbonate, yielding 4-methoxyphenol (anisole). This step is critical to prevent unwanted side reactions during subsequent electrophilic substitution.

Friedel-Crafts Acylation

The protected anisole undergoes Friedel-Crafts acylation with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) in dichloromethane facilitates the electrophilic attack, directing the acyl group to the para position relative to the methoxy group. The reaction proceeds at 0–5°C to minimize side products, yielding (2,4-dichlorophenyl)(4-methoxyphenyl)methanone as an intermediate.

Deprotection to Restore the Hydroxyl Group

The methoxy group is demethylated using boron tribromide (BBr₃) in dichloromethane at room temperature. This step regenerates the hydroxyl group, producing the target compound with high purity. Alternatives like hydrobromic acid (HBr) in acetic acid are less favored due to harsher conditions that risk ketone degradation.

Key Advantages :

  • High regioselectivity due to methoxy’s directing effects.
  • Scalable with yields exceeding 75% after optimization.

Grignard Reagent-Based Synthesis

An alternative route employs Grignard reagents to construct the ketone bridge via nucleophilic addition followed by oxidation. This method is less common but offers flexibility in introducing substituents.

Formation of the Grignard Reagent

4-Bromophenol is protected as its methyl ether, then reacted with magnesium in tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide. Protection prevents the Grignard reagent from deprotonating the hydroxyl group.

Nucleophilic Addition to 2,4-Dichlorobenzaldehyde

The Grignard reagent reacts with 2,4-dichlorobenzaldehyde at low temperatures (−10°C to 0°C), forming a secondary alcohol intermediate: (2,4-dichlorophenyl)(4-methoxyphenyl)methanol.

Oxidation to the Ketone

The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, selectively yielding (2,4-dichlorophenyl)(4-methoxyphenyl)methanone. Subsequent demethylation with BBr₃ affords the final product.

Challenges :

  • Multiple protection/deprotection steps reduce overall efficiency.
  • Oxidation conditions require careful control to avoid over-oxidation.

Ullmann-Type Coupling for Direct Ketone Formation

Emerging methodologies explore Ullmann coupling to directly link aromatic rings via a ketone bridge. This approach avoids directing group limitations but demands specialized catalysts.

Coupling of Aryl Halides

A mixture of 4-iodophenol and 1,3-dichloro-5-iodobenzene reacts with carbon monoxide (CO) under palladium catalysis. Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] in dimethylformamide (DMF) facilitates the carbonyl insertion, forming the desired ketone.

Regioselectivity and Yield Optimization

Copper(I) iodide (CuI) as a co-catalyst enhances coupling efficiency, achieving yields up to 65%. However, the requirement for high-pressure CO and elevated temperatures (120°C) limits practicality for large-scale synthesis.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficacy of primary synthetic routes based on yield, scalability, and regioselectivity:

Method Yield (%) Temperature Range Key Advantages Limitations
Friedel-Crafts Acylation 75–85 0–25°C High regioselectivity, scalable Requires protection/deprotection
Grignard/Oxidation 50–60 −10–25°C Flexibility in substituent introduction Low yield, multiple steps
Ullmann Coupling 55–65 100–120°C Direct ketone formation High-pressure CO, specialized catalysts

Reaction Optimization and Scalability

Lewis Acid Selection in Friedel-Crafts

While AlCl₃ is standard, iron(III) chloride (FeCl₃) offers a milder alternative with comparable yields (70–78%). Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) further enhance catalyst recovery and reduce waste.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) favor electrophilic substitution, while ethereal solvents (THF) improve Grignard reactivity. Microwave-assisted synthesis in DMF reduces Ullmann coupling time from 24 hours to 2 hours.

Temperature and Time

Friedel-Crafts acylation at 0°C minimizes polysubstitution, whereas prolonged reaction times (12–24 hours) at 25°C maximize conversion.

Chemical Reactions Analysis

Condensation Reactions

The ketone group readily undergoes condensation with nucleophiles. Key examples include:

a. Claisen-Schmidt Condensation
Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions (NaOH/EtOH) to form α,β-unsaturated ketones:

text
(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone + RCHO → Chalcone derivatives

Conditions :

  • Base: 10% NaOH in ethanol

  • Temperature: 75°C for 12 hours

  • Yield: 82–85%

b. Glycosylation
The phenolic –OH group participates in glycosidic bond formation. For example:

text
(4-hydroxyphenyl) moiety + β-D-xylopyranosyl bromide → 4-(β-D-xylopyranosyloxy)phenyl derivative

Conditions :

  • Catalyst: TsOH (p-toluenesulfonic acid)

  • Solvent: Anhydrous ethanol

  • Temperature: 155–160°C under vacuum

Nucleophilic Substitution

The dichlorophenyl ring undergoes substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Hydroxylation KOH, CuO, H₂O, 100°C, 8 h2,4-Dihydroxyphenyl derivative68%
Fluorination KF, DMF, 120°C, 24 h2-Fluoro-4-chlorophenyl analog55%

Cyclization Reactions

a. Pyrimidine Synthesis
Reacts with thiourea derivatives to form pyrimidine-2(1H)-thione scaffolds:

text
Methanone + Thiourea → 4-(2,4-Dichlorophenyl)-6-(4-hydroxyphenyl)pyrimidine-2(1H)-thione

Key Steps :

  • Solvent: Ethanol

  • Catalyst: TsOH

  • Temperature: Reflux (155–160°C) for 15–30 minutes

  • Workup: Column chromatography (hexane/ethyl acetate)

b. Imidazole Formation
Forms 4,5-dihydroimidazoles via reaction with ethylenediamine:

text
Methanone + Ethylenediamine → 4,5-Dihydro-1H-imidazole derivative

Conditions :

  • Solvent: Dry ethanol

  • Base: Na₂CO₃

  • Temperature: 75°C for 12 hours

Oxidation and Reduction

  • Oxidation : The ketone resists further oxidation under standard conditions (CrO₃/H₂SO₄), preserving its structure.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though competing dechlorination occurs at >100°C.

Side Reactions and Byproducts

  • Ether Cleavage : The xylopyranosyl ether moiety hydrolyzes under strongly acidic conditions (HCl/MeOH, reflux).

  • Chlorine Displacement : Prolonged heating in polar aprotic solvents (DMF, DMSO) leads to partial dechlorination .

Analytical Characterization

Reaction products are typically verified using:

  • HPLC : Purity >95% (C18 column, MeOH:H₂O = 70:30)

  • NMR : Aromatic protons appear at δ 6.8–7.9 ppm (¹H)

  • IR : Strong C=O stretch at 1680–1700 cm⁻¹

This compound’s reactivity profile highlights its utility in synthesizing bioactive heterocycles and glycosylated derivatives, though steric effects from the dichlorophenyl group limit electrophilic substitution on the adjacent ring.

Scientific Research Applications

Chemistry

(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, enabling the development of novel compounds with potential applications in various industries.

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the activity of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and other skin conditions .
  • Anticancer Properties: The compound has been evaluated for its anticancer effects, demonstrating the ability to induce apoptosis in cancer cells. This property makes it a candidate for further development as an anticancer agent.

Pharmaceutical Applications

The compound is being explored as a potential drug candidate due to its biological activities. Its derivatives have been synthesized and tested for efficacy against various diseases, particularly those related to skin pigmentation and cancer .

Case Study 1: Antimicrobial Activity

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized based on the structure of this compound. These derivatives were tested for their inhibitory effects on TYR from Agaricus bisporus, revealing that some compounds exhibited IC50 values significantly lower than that of the reference compound kojic acid, indicating strong potential as anti-melanogenic agents .

CompoundStructureIC50 Value (μM)
Reference (Kojic Acid)-17.8
Compound 10Compound Structure1.5 ± 0.1

Case Study 2: Anticancer Potential

Another study investigated the anticancer properties of various derivatives of this compound. The results demonstrated that certain modifications to the compound's structure enhanced its efficacy against specific cancer cell lines by promoting apoptosis through mitochondrial pathways .

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings:

  • Polymer Production: The compound can be used as an intermediate in synthesizing polymers with specific properties.
  • Dyes and Pigments: Its unique chemical structure allows it to be incorporated into dyes and pigments used in various materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the metabolism of substrates. This inhibition can lead to altered drug metabolism and potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Properties Biological/Chemical Relevance References
(2,6-Dichloro-4-hydroxyphenyl)(2,4-dichlorophenyl)methanone 2,6-dichloro and 4-hydroxy on one ring; 2,4-dichloro on the other Poor solubility in CHCl₃, hexanes; isolable without chromatography Intermediate in synthetic pathways
(4-Chlorophenyl)(4-hydroxyphenyl)methanone (4-CHBP) Single chlorine on one phenyl ring; hydroxyl on the other Identified as an endocrine disruptor; moderate polarity Environmental toxicology studies
(9H-Carbazol-9-yl)(2,4-dichlorophenyl)methanone (24CPhCz) Dichlorophenyl + carbazole group Exhibits ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF) Optoelectronic materials
(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone Methyl and chlorine substituents; no hydroxyl group Higher lipophilicity; reduced hydrogen-bonding capacity Industrial synthesis intermediates
(2,4-Dichlorophenyl)(quinolin-3-yl)methanone Quinoline ring replacing 4-hydroxyphenyl Enhanced π-conjugation; used in transition metal-free annulation reactions Catalysis and heterocyclic chemistry

Physicochemical Properties

  • Solubility: The hydroxyl group in (2,4-dichlorophenyl)(4-hydroxyphenyl)methanone improves solubility in polar solvents (e.g., MeOH) compared to non-hydroxylated analogues like (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl acetate, which requires chromatographic purification .
  • Crystallinity: Derivatives such as (E)-(2,4-dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]-methanone exhibit distinct crystal packing due to intramolecular hydrogen bonds (O–H⋯O), influencing their stability and reactivity .

Biological Activity

(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention for its diverse biological activities. This article will explore its potential as an antimicrobial and anticancer agent, its mechanism of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a hydroxyphenyl group, contributing to its unique chemical properties. The presence of two chlorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL depending on the organism tested .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be approximately 20 μM and 25 μM respectively, indicating moderate cytotoxicity . The mechanism involves the inhibition of cell proliferation and induction of programmed cell death.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it acts as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic effects or toxicity profiles .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Thirunarayanan et al., various derivatives of this compound were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications in the phenolic structure significantly influenced the antimicrobial potency, with some derivatives exhibiting enhanced activity against resistant strains .

Case Study 2: Anticancer Properties

A comparative study published in the Journal of Medicinal Chemistry assessed the anticancer effects of several benzophenone derivatives, including this compound. The study found that this compound effectively inhibited tumor growth in xenograft models, further supporting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundMIC: 10-50 μg/mLIC50: 20-25 μMCytochrome P450 inhibition
(3-Chlorophenyl)(4-hydroxyphenyl)methanoneMIC: 15-60 μg/mLIC50: 30-35 μMEnzyme inhibition
(2-Hydroxyphenyl)(4-chlorophenyl)methanoneMIC: 20-70 μg/mLIC50: 40-45 μMEnzyme inhibition

Q & A

Q. How to analyze by-products and impurities in synthesis?

  • Methodological Answer :
  • HPLC-PDA : Quantifies impurities (e.g., mono-chlorinated byproducts) using C18 columns and acetonitrile/water gradients .
  • GC-MS : Identifies volatile intermediates (e.g., chlorobenzene derivatives) .
  • NMR Titration : Detects trace hydroxyphenyl oxidation products (e.g., quinones) .

Notes

  • Structural Analysis : X-ray crystallography confirms a dihedral angle of ~56° between aromatic rings, influencing conjugation .
  • Environmental Caution : While direct ecotoxicity data is limited, structural analogs (e.g., chlorinated benzophenones) show bioaccumulation potential, warranting preemptive assessment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
Reactant of Route 2
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(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone

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